molecular formula C11H19N3S B11084419 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine

Cat. No.: B11084419
M. Wt: 225.36 g/mol
InChI Key: CLPQXQQJCIDIAS-UHFFFAOYSA-N
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Description

N-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPYL}-N,N-DIMETHYLAMINE is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPYL}-N,N-DIMETHYLAMINE typically involves the reaction of 4,6-dimethyl-2-pyrimidinethiol with a suitable alkylating agent, such as 2-bromo-N,N-dimethylpropylamine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPYL}-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The dimethylamine group can participate in nucleophilic substitution reactions.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Substitution: Alkyl halides or acyl chlorides can be used as reagents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted amines.

    Reduction: Reduced pyrimidine derivatives.

Scientific Research Applications

N-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPYL}-N,N-DIMETHYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPYL}-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyrimidine ring can interact with nucleic acids, influencing gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPYL}-N,N-DIMETHYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H19N3S

Molecular Weight

225.36 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C11H19N3S/c1-8-6-9(2)13-11(12-8)15-10(3)7-14(4)5/h6,10H,7H2,1-5H3

InChI Key

CLPQXQQJCIDIAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC(C)CN(C)C)C

Origin of Product

United States

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